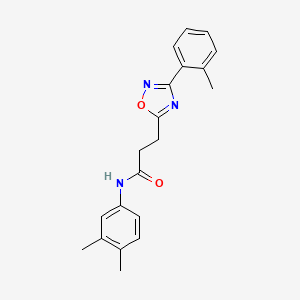
N-(3,4-dimethylphenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethylphenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential as a research tool. This compound, also known as DPOP, is a fluorescent probe that can be used to study various biological processes, including protein-protein interactions and enzyme activity. In
作用機序
N-(3,4-dimethylphenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide works by undergoing a conformational change upon binding to a target molecule. This conformational change results in a change in fluorescence intensity, which can be detected and measured. The exact mechanism of this conformational change is not fully understood, but it is thought to involve changes in the electron density of the oxadiazole ring.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide is a relatively non-toxic compound that does not have any known biochemical or physiological effects on cells or organisms. However, it is important to note that N-(3,4-dimethylphenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide is a research tool and should not be used for any other purpose.
実験室実験の利点と制限
One of the primary advantages of using N-(3,4-dimethylphenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide as a research tool is its versatility. N-(3,4-dimethylphenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide can be used to study a variety of biological processes and can be easily attached to proteins of interest. Additionally, N-(3,4-dimethylphenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide is a relatively stable compound that can be stored for long periods of time. However, there are also some limitations to using N-(3,4-dimethylphenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide. One limitation is that N-(3,4-dimethylphenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide is a relatively large molecule, which can make it difficult to use in certain experimental systems. Additionally, N-(3,4-dimethylphenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide is a fluorescent probe, which means that it can be affected by environmental factors such as pH and temperature.
将来の方向性
There are many potential future directions for research involving N-(3,4-dimethylphenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide. One area of research could focus on developing new methods for attaching N-(3,4-dimethylphenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide to proteins of interest. Another area of research could focus on developing new applications for N-(3,4-dimethylphenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide, such as using it to study the structure and function of membrane proteins. Additionally, future research could focus on developing new fluorescent probes that are based on the structure of N-(3,4-dimethylphenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide but have improved properties, such as increased sensitivity or stability.
合成法
The synthesis of N-(3,4-dimethylphenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide involves a series of chemical reactions. The starting material is 3-(o-tolyl)-1,2,4-oxadiazole-5-carboxylic acid, which is converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with N-(3,4-dimethylphenyl)propan-1-amine to form the amide product. Finally, the amide product is cyclized using phosphorous oxychloride to yield N-(3,4-dimethylphenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide.
科学的研究の応用
N-(3,4-dimethylphenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide is a versatile research tool that can be used to study a variety of biological processes. One of its primary applications is as a fluorescent probe for protein-protein interactions. N-(3,4-dimethylphenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide can be attached to a protein of interest and used to monitor interactions with other proteins in real-time. Additionally, N-(3,4-dimethylphenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide can be used to study enzyme activity by monitoring changes in fluorescence intensity over time.
特性
IUPAC Name |
N-(3,4-dimethylphenyl)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-13-8-9-16(12-15(13)3)21-18(24)10-11-19-22-20(23-25-19)17-7-5-4-6-14(17)2/h4-9,12H,10-11H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWHUOKZMCAZPBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCC2=NC(=NO2)C3=CC=CC=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B7714454.png)
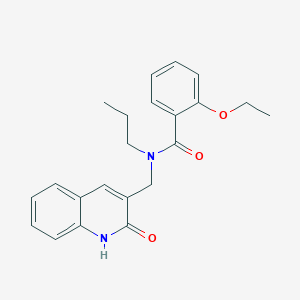


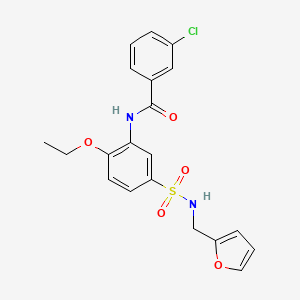
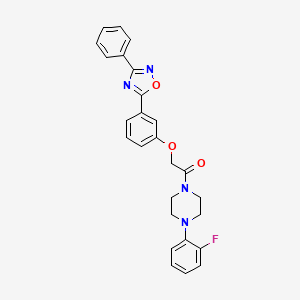


![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7714515.png)
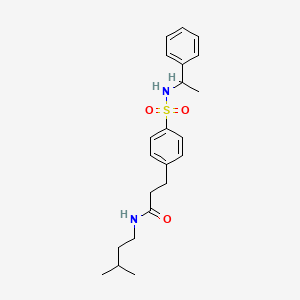
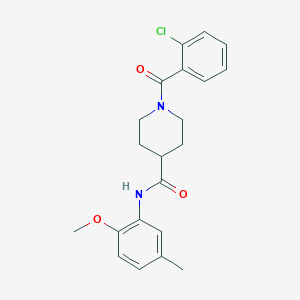
![1-(4-methoxy-3-methylbenzenesulfonyl)-N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide](/img/structure/B7714531.png)

